REACTION_CXSMILES
|
[C:1]([O:5]C)(=[O:4])[CH:2]=[CH2:3].[C:7]([O:16]CC)(=[O:15])/[CH:8]=[CH:9]/[C:10]([O:12]CC)=[O:11]>>[CH2:8]([C:7]([OH:16])=[O:15])[CH:9]([C:10]([OH:12])=[O:11])[C:2]([C:1]([OH:5])=[O:4])=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
diethyl fumarate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OCC)(=O)OCC
|
Name
|
diphenyl(4-oxy-butyl)phosphine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 hours in a nitrogen stream
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
Distillation of the reaction product mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=C)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |